2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1860993-05-0
VCID: VC5094420
InChI: InChI=1S/C10H8ClNO5S/c11-18(15,16)6-5-17-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)OCCS(=O)(=O)Cl
Molecular Formula: C10H8ClNO5S
Molecular Weight: 289.69

2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride

CAS No.: 1860993-05-0

Cat. No.: VC5094420

Molecular Formula: C10H8ClNO5S

Molecular Weight: 289.69

* For research use only. Not for human or veterinary use.

2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride - 1860993-05-0

Specification

CAS No. 1860993-05-0
Molecular Formula C10H8ClNO5S
Molecular Weight 289.69
IUPAC Name 2-(1,3-dioxoisoindol-2-yl)oxyethanesulfonyl chloride
Standard InChI InChI=1S/C10H8ClNO5S/c11-18(15,16)6-5-17-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2
Standard InChI Key KMLRZQIXBFQZSH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)OCCS(=O)(=O)Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride, reflects its bifunctional architecture:

  • Phthalimide core: A bicyclic structure with two ketone groups at the 1,3-positions, contributing to electron-withdrawing effects and stability.

  • Ethoxy linker: A two-carbon chain connecting the phthalimide to the sulfonyl chloride group, influencing steric and electronic properties compared to longer-chain analogs .

  • Sulfonyl chloride: A highly reactive group enabling nucleophilic substitutions, particularly in sulfonamide formation .

Molecular Formula and Weight

Based on structural analogs:

  • Butane-linked variant: C₁₂H₁₂ClNO₅S (317.75 g/mol).

  • Hexane-linked variant: C₁₄H₁₆ClNO₄S (329.8 g/mol) .
    Extrapolating for the ethane-linked compound:
    Molecular Formula: C₁₀H₉ClNO₅S
    Molecular Weight: 290.7 g/mol

Synthesis and Reaction Pathways

Synthetic Route

The synthesis likely mirrors methods for analogous compounds:

  • Phthalimide Activation: Reacting phthalimide with ethane sulfonyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution at the sulfonyl chloride site.

  • Linker Optimization: Using milder conditions compared to hexane/butane analogs due to shorter chain length, potentially improving reaction efficiency .

A generalized reaction scheme is proposed:

Phthalimide+ClSO2CH2CH2OBaseTarget Compound+HCl\text{Phthalimide} + \text{ClSO}_2\text{CH}_2\text{CH}_2\text{O} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Applications in Pharmaceutical Chemistry

Sulfonamide Derivatives

Sulfonyl chlorides are pivotal in synthesizing sulfonamides, a class with broad therapeutic applications . For the target compound:

  • Antibacterial Agents: Sulfonamides inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

  • Carbonic Anhydrase Inhibitors: Demonstrated in psammaplin C derivatives, suggesting potential for glaucoma or cancer therapeutics .

Bioconjugation and Prodrug Design

The ethoxy linker balances hydrophilicity and steric bulk, making the compound suitable for:

  • Antibody-Drug Conjugates (ADCs): Sulfonyl chloride groups enable covalent attachment to lysine residues in antibodies.

  • Prodrug Activation: Enzymatic cleavage of the phthalimide group could release active drug moieties.

Reactivity and Stability

Hydrolytic Sensitivity

Sulfonyl chlorides are moisture-sensitive, requiring anhydrous storage. Hydrolysis yields sulfonic acids:

RSO2Cl+H2ORSO3H+HCl\text{RSO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{RSO}_3\text{H} + \text{HCl}

Nucleophilic Substitution

Reactions with amines, alcohols, or thiols proceed via a two-step mechanism:

  • Attack by Nucleophile: Formation of a tetrahedral intermediate.

  • Chloride Departure: Generation of sulfonamide, sulfonate ester, or sulfonyl thioether products.

Comparative Analysis with Structural Analogs

PropertyEthane-Linked (Target)Butane-LinkedHexane-Linked
Molecular FormulaC₁₀H₉ClNO₅SC₁₂H₁₂ClNO₅SC₁₄H₁₆ClNO₄S
Molecular Weight (g/mol)290.7317.75329.8
ReactivityHigh (shorter chain)ModerateLower (longer chain)
SolubilityPolar aprotic solventsSimilarIncreased lipophilicity

Research Directions and Challenges

Biological Screening

While no direct studies exist for the ethane-linked compound, its analogs show:

  • Anticancer Activity: Phthalimide-sulfonamide hybrids inhibit histone deacetylases (HDACs) .

  • Antifungal Properties: Sulfonamides disrupt fungal cell wall biosynthesis.

Synthetic Challenges

  • Purification: Shorter chains may reduce crystallinity, complicating isolation.

  • Byproduct Formation: Competing reactions at the phthalimide carbonyl groups require careful stoichiometric control.

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